molecular formula C21H20O11 B565622 Naringenin4'-glucuronide CAS No. 158196-35-1

Naringenin4'-glucuronide

Cat. No. B565622
CAS RN: 158196-35-1
M. Wt: 448.4
InChI Key: DFIUUCDSSKATFP-NJQIUIKYSA-N
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Description

Naringenin-4’-glucuronide is a natural bioactive compound (NBC) that has been studied for its potential as a new drug candidate against the COVID-19 Omicron variant . It is a flavanone from the flavonoid group of polyphenols and is commonly found in a variety of citrus fruits .


Synthesis Analysis

The biosynthesis of naringenin involves several enzymes. In a study on Epimedium wushanense, five genes responsible for the biosynthesis of naringenin were identified. These genes encode products including phenylalanine ammonia-lyase (EwPAL), 4-coumarate-CoA ligase (Ew4CL1), chalcone synthase (EwCHS1), chalcone isomerase (EwCHI1), and CHI-like protein (EwCHIL3) . Another study developed a cascade enzymatic system for the production of naringenin glucosides, coupling the glucosylation reaction catalyzed by YjiC with UDP-α-d-glucose synthesizing sucrose synthase AtSUS1 enzyme .


Molecular Structure Analysis

Naringenin has the skeleton structure of a flavanone with three hydroxy groups at the 4′, 5, and 7 carbons. It may be found both in the aglycol form, naringenin, or in its glycosidic form, naringin, which has the addition of the disaccharide neohesperidose attached via a glycosidic linkage at carbon 7 .


Chemical Reactions Analysis

In a cascade reaction system, YjiC, a UDP sugar–dependent glycosyltransferase (UGT) from Bacillus licheniformis DSM 13, was used for transferring glucose from UDP-α-d-glucose to naringenin. AtSUS1 from Arabidopsis thaliana was used to synthesize UDP-α-d-glucose and fructose as a by-product from sucrose .


Physical And Chemical Properties Analysis

Naringenin is a flavanone with the chemical formula C15H12O5 and a molecular weight of 272.25. It has three hydroxy groups at the 4′, 5, and 7 carbons .

Mechanism of Action

Safety and Hazards

Naringenin is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[4-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O11/c22-9-5-11(23)15-12(24)7-13(31-14(15)6-9)8-1-3-10(4-2-8)30-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-6,13,16-19,21-23,25-27H,7H2,(H,28,29)/t13-,16-,17-,18+,19-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFIUUCDSSKATFP-CGXGPNJMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naringenin4'-glucuronide

CAS RN

158196-35-1
Record name Naringenin-4′-O-glucuronide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158196-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is known about the presence and potential activity of Naringenin-4'-O-beta-D-glucuronide in rats?

A1: Research indicates that Naringenin-4'-O-beta-D-glucuronide is one of the major metabolites of orally administered naringenin chalcone found in the urine of rats []. While the study primarily focused on another metabolite found in plasma, Naringenin chalcone-2'-O-beta-D-glucuronide, further research is needed to understand the specific properties and potential biological activities of Naringenin-4'-O-beta-D-glucuronide.

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